PF-4191834

Catalog No.
S539252
CAS No.
1029317-21-2
M.F
C22H23N3O2S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4191834

CAS Number

1029317-21-2

Product Name

PF-4191834

IUPAC Name

4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26)

InChI Key

DVNQWYLVSNPCJZ-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, PF 4191834, PF-4191834, PF4191834

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Description

The exact mass of the compound 4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide is 393.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4191834 is a novel compound classified as a selective non-redox inhibitor of the enzyme 5-lipoxygenase, which plays a significant role in the metabolism of arachidonic acid, leading to the production of leukotrienes and other pro-inflammatory mediators. This compound is chemically identified as 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide. It has demonstrated potent inhibitory effects on 5-lipoxygenase, with an IC50 value of approximately 229 nM, indicating its effectiveness in modulating inflammation and pain pathways in various biological systems .

Primarily due to its functional groups. Key reactions include:

  • Oxidation: The presence of the tetrahydro-pyran moiety allows for potential oxidation reactions.
  • Nucleophilic Substitution: The compound’s thioether linkage may participate in nucleophilic attack under appropriate conditions.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines .

PF-4191834 exhibits significant biological activity as a 5-lipoxygenase inhibitor. Its selectivity is notable, showing approximately 300-fold greater potency against 5-lipoxygenase compared to other lipoxygenases such as 12-lipoxygenase and 15-lipoxygenase. This selectivity minimizes off-target effects and enhances its therapeutic potential in managing inflammatory diseases, including asthma and other respiratory conditions . In vivo studies have confirmed its efficacy in reducing inflammation in animal models, correlating well with plasma concentrations required for therapeutic effects .

  • Formation of the Tetrahydropyran Ring: This is achieved through cyclization reactions involving appropriate alcohols and aldehydes.
  • Thioether Formation: The introduction of the phenylthio group is accomplished via nucleophilic substitution reactions involving thiophenol derivatives.
  • Carboxamide Formation: The final step involves coupling reactions to attach the carboxamide functional group to the tetrahydropyran scaffold .

These synthetic routes have been optimized to enhance yield and purity while minimizing by-products.

PF-4191834 has potential applications in various therapeutic areas due to its anti-inflammatory properties:

  • Asthma Treatment: As a potent inhibitor of leukotriene synthesis, it may reduce bronchoconstriction and inflammation in asthmatic patients.
  • Pain Management: Its effectiveness in reducing inflammatory pain positions it as a candidate for treating chronic pain conditions.
  • Other Inflammatory Diseases: Given its mechanism of action, PF-4191834 may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Interaction studies have shown that PF-4191834 does not exhibit significant interactions with cyclooxygenase enzymes, which are often implicated in inflammatory processes. This lack of interaction suggests that PF-4191834 can be used alongside non-steroidal anti-inflammatory drugs without increasing the risk of gastrointestinal side effects commonly associated with cyclooxygenase inhibition . Furthermore, studies indicate that it maintains efficacy even in complex biological environments such as human blood cells.

Several compounds exhibit structural or functional similarities to PF-4191834, particularly those targeting lipoxygenases. Here are some notable examples:

Compound NameMechanismIC50 (nM)Unique Features
CJ-13,610Non-redox 5-lipoxygenase inhibitor~1500Prototype compound for PF-4191834
MK-06335-lipoxygenase inhibitor~2000Dual inhibition of cyclooxygenase
VIA-22915-lipoxygenase inhibitor~500Focused on vascular inflammation
ZileutonLipoxygenase inhibitor~1000Also inhibits leukotriene synthesis

PF-4191834 stands out due to its high selectivity for 5-lipoxygenase over other lipoxygenases and cyclooxygenases, which potentially reduces unwanted side effects associated with broader inhibition profiles seen in other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

393.15109816 g/mol

Monoisotopic Mass

393.15109816 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YX55DXP4T1

Other CAS

1029317-21-2

Wikipedia

Pf-4191834

Dates

Modify: 2024-04-14
1: Masferrer JL, Zweifel BS, Hardy M, Anderson GD, Dufield D, Cortes-Burgos L,

Explore Compound Types